Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIDHXFZCPXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features are compared below with analogs differing in sulfamoyl-linked aryl groups and benzothiophene substitutions:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups in the 3,4-dimethoxyphenyl analog enhance electron density, which may influence reactivity or solubility . The 3-fluoro-4-methylphenyl analog combines halogen and alkyl effects, likely altering polarity and metabolic stability .
- Benzothiophene Modifications : Fluorination at the 4-position (as in the last entry) increases molecular weight and may enhance lipophilicity or alter crystallinity .
Analytical Characterization
- Crystallography : Tools like SHELX and ORTEP-3 are critical for determining crystal structures of such compounds, aiding in understanding conformational preferences and intermolecular interactions .
- Spectroscopy : ¹H NMR data (e.g., δ 1.40 ppm for ethyl groups, aromatic proton shifts) are consistent across analogs, with variations reflecting substituent electronic effects .
Biological Activity
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiophene core, which is known for its structural versatility and pharmacological potential. The sulfamoyl group enhances its reactivity and biological interactions.
Biological Activity Overview
Benzothiophene derivatives exhibit a wide range of biological activities, including:
- Anticancer : Many derivatives have shown promising anticancer properties, particularly in breast cancer models.
- Anti-inflammatory : These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial : Some benzothiophene derivatives have demonstrated activity against various bacterial strains.
- Antidiabetic : Certain compounds in this class have been linked to improved glucose metabolism.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in malignant cells .
Antitumor Activity
A study evaluated the cytotoxic effects of various benzothiophene derivatives on MCF-7 breast cancer cells. This compound exhibited an IC50 value of 23.2 μM after 48 hours of incubation, indicating significant antiproliferative activity .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | 23.2 | Induces apoptosis |
| Control | N/A | No effect |
Anti-inflammatory Effects
In a separate investigation into anti-inflammatory properties, the compound was shown to reduce the levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays confirmed its effectiveness at inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Breast Cancer Model : In vivo studies using tumor-bearing mice showed that treatment with the compound led to significant reductions in tumor size and weight compared to untreated controls. Hematological parameters indicated improved overall health in treated subjects .
- Inflammatory Disease Model : In animal models of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers .
Q & A
Q. What are the key synthetic pathways for Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The synthesis involves:
- Benzothiophene core formation : Cyclization of precursors (e.g., thiophene derivatives) under controlled conditions.
- Sulfamoylation : Introducing the sulfamoyl group via reaction with 3-ethylphenylsulfamoyl chloride, often using triethylamine as a base.
- Esterification : Final carboxylate ester formation via ethyl chloroformate or similar reagents. Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) is critical for yields >70% .
Q. How is the molecular structure validated?
- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., sulfamoyl proton signals at δ 7.2–7.5 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at ~393.45 m/z).
- X-ray crystallography : SHELXL ( ) refines crystal structures, with WinGX ( ) for data processing. Bond lengths (e.g., S–N: ~1.63 Å) and angles confirm stereoelectronic effects .
Q. What are standard protocols for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water).
- TLC : Monitoring reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane).
- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Software cross-validation : Compare SHELXL ( ) with OLEX2 or PLATON for outlier detection (e.g., displacement parameters).
- Twinned data handling : Use HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter optimization).
- Hydrogen bonding networks : Validate via Hirshfeld surface analysis to resolve ambiguities in intermolecular interactions .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% ().
- Continuous flow reactors : Enhance reproducibility by controlling residence time and temperature gradients.
- Catalyst screening : Pd(PPh) vs. CuI for Suzuki-Miyaura cross-coupling, with ligand effects on regioselectivity .
Q. How to analyze biological activity discrepancies across cell lines?
- Dose-response assays : IC50 values vary due to membrane permeability (e.g., P-gp efflux in cancer cells).
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm sulfamoyl group interactions with carbonic anhydrase IX ().
- Metabolic stability : Assess hepatic microsome degradation rates (e.g., t <30 min suggests need for prodrug design) .
Methodological Guidance
- Contradiction Analysis : Use Bayesian statistics to weigh conflicting bioactivity data (e.g., p-value adjustments for multiple comparisons).
- Advanced Synthesis : Employ DOE (Design of Experiments) to screen solvent/catalyst combinations (e.g., Taguchi methods for robustness).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
